
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Overview
Description
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O4. It is known for its unique structure, which includes a hydroxy group and a methoxy group attached to a phenyl ring, connected to a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method involves the use of 4-hydroxy-3-methoxyphenylacetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Formation of 4-(4-methoxyphenyl)butanoic acid.
Reduction: Formation of 4-(4-hydroxy-3-methoxyphenyl)butanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid is a chemical compound with the molecular formula . It has a molecular weight of 210.23 g/mol . Synonyms for this compound include this compound, 14563-39-4, and DTXSID10600257 .
Here's a summary of its applications based on the search results:
Scientific Research Applications
- Metabolic disorder research 4-Hydroxy-3-methoxycinnamic acid (HMCA) is found in many fruits and vegetables, and studies have shown it can improve metabolic abnormalities. HMCA's beneficial effects on obesity and insulin sensitivity are linked to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is produced by gut microbiota . HMPA can modulate gut microbes and affect hepatic lipid metabolism, suggesting potential uses in functional foods and preventive medicines for metabolic disorders .
- Synthesis of chemical compounds: 3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one can be created by using a hybrid of eugenol and a chalcone via cross olefin metathesis .
- GABA uptake inhibitors: Enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives have been synthesized as GABA uptake inhibitors .
- Animal nutrition: DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA) is a source of dietary methionine used in poultry nutrition . Studies also investigate the effects of 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester (HMBi) supplementation on amino acid metabolism in dairy cows and the effects of DL-methionine (DL-Met) or HMBi on the ruminal degradability of grain and forage diets in ewes .
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with receptors, or influencing gene expression. The hydroxy and methoxy groups play a crucial role in its biological activity, contributing to its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: Lacks the hydroxy group, which may reduce its biological activity.
4-(4-Hydroxyphenyl)butanoic acid: Lacks the methoxy group, which may alter its chemical reactivity and biological properties.
4-(4-Hydroxy-3-methoxyphenyl)butanol: The carboxylic acid group is reduced to an alcohol, changing its solubility and reactivity.
Uniqueness
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which contribute to its distinct chemical and biological properties.
Biological Activity
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid, also known as 4-hydroxy-3-methoxyphenylbutyric acid , is a phenolic compound derived from the metabolism of certain dietary polyphenols. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
- Molecular Formula : CHO
- CAS Number : 14563-39-4
- Structure : The compound features a butanoic acid chain attached to a 4-hydroxy-3-methoxyphenyl group, which contributes to its biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cell models. For instance, a study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in cellular systems exposed to oxidative stress .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In an animal model of gamma-radiation-induced nephrotoxicity, treatment with this compound significantly reduced markers of inflammation and renal injury. The study reported a decrease in pro-inflammatory cytokines and an improvement in renal function parameters .
3. Anticancer Potential
Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of this compound have demonstrated activity against breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
-
Nephroprotective Effects :
In a study involving gamma-irradiated rats, administration of this compound resulted in significant protection against renal damage. The treated group showed lower levels of creatinine and urea compared to controls, indicating improved renal function . -
Cancer Cell Line Studies :
Various cancer cell lines have been treated with this compound, revealing its capacity to induce apoptosis and inhibit cell growth. Notably, studies on MCF-7 (breast cancer) cells showed that treatment with this compound led to increased levels of apoptotic markers and decreased cell viability .
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-15-10-7-8(5-6-9(10)12)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDNKUBVIXMIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600257 | |
Record name | 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14563-39-4 | |
Record name | 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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